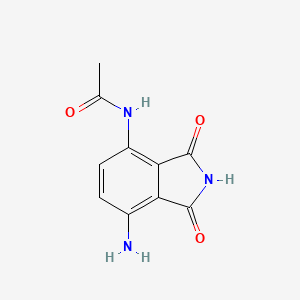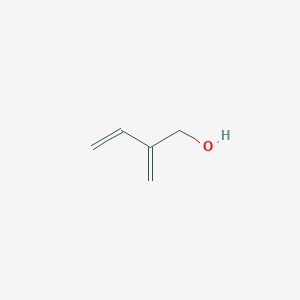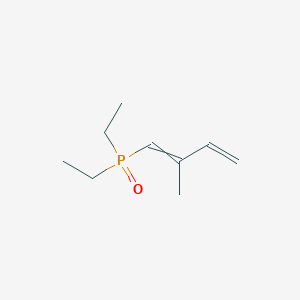
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane can be achieved through several methods. One common approach involves the reaction of diethyl 3-methylbuta-1,2-dien-1-ylphosphonate with ethane-1,2-diamine . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphine oxides, while reduction reactions may yield phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. Additionally, it may interact with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane can be compared with other similar compounds, such as diethyl 3-methylbuta-1,2-dien-1-ylphosphonate . These compounds share similar structural features but may differ in their reactivity and applications. The unique structure of this compound makes it particularly valuable for specific research and industrial applications.
List of Similar Compounds
- Diethyl 3-methylbuta-1,2-dien-1-ylphosphonate
- Diethyl(3-methylbut-2-en-1-yl)oxo-lambda~5~-phosphane
- Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate
Eigenschaften
CAS-Nummer |
21313-66-6 |
|---|---|
Molekularformel |
C9H17OP |
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
1-diethylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C9H17OP/c1-5-9(4)8-11(10,6-2)7-3/h5,8H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
ZPEWGQOSGHDAFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(CC)C=C(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


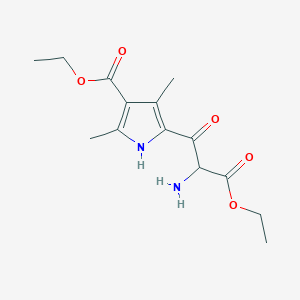
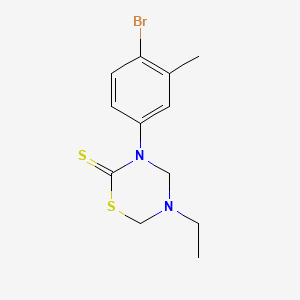
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)

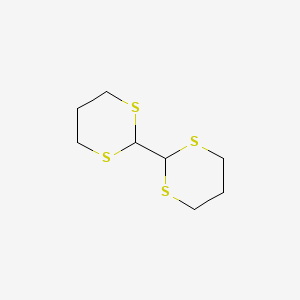


![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
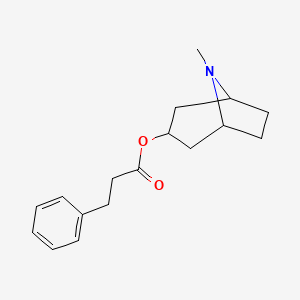
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
